molecular formula C22H23N3O3 B4399117 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-yl-3-prop-2-enoxybenzamide

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-yl-3-prop-2-enoxybenzamide

Cat. No.: B4399117
M. Wt: 377.4 g/mol
InChI Key: MFRQZSQDFZDVQG-UHFFFAOYSA-N
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Description

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-yl-3-prop-2-enoxybenzamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, and a benzamide moiety The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a dehydrating agent . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-yl-3-prop-2-enoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-yl-3-prop-2-enoxybenzamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-yl-3-prop-2-enoxybenzamide is unique due to its combination of the 1,2,4-oxadiazole ring with a benzamide moiety and a prop-2-enoxy group. This unique structure may confer distinct biological activities and physicochemical properties compared to other 1,2,4-oxadiazole derivatives.

Properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-yl-3-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-4-13-27-19-12-8-11-18(14-19)22(26)25(16(2)3)15-20-23-21(24-28-20)17-9-6-5-7-10-17/h4-12,14,16H,1,13,15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRQZSQDFZDVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-yl-3-prop-2-enoxybenzamide
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N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-yl-3-prop-2-enoxybenzamide
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N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-yl-3-prop-2-enoxybenzamide
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N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-yl-3-prop-2-enoxybenzamide
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N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-yl-3-prop-2-enoxybenzamide
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N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-yl-3-prop-2-enoxybenzamide

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